

# Commercial Sourcing and Technical Guide for 2-Amino-3-mercapto-1-propanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Propanol, 2-amino-3-mercapto-

Cat. No.: B3320590

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers of 2-amino-3-mercapto-1-propanol (CAS No. 584-01-0), a crucial building block in various research and development applications. Due to the nature of the specialty chemical market, detailed quantitative data such as purity, available quantities, and pricing are typically provided upon direct inquiry. This guide presents a list of known commercial suppliers and outlines a strategic workflow for procuring this compound. Furthermore, it includes hypothetical, yet detailed, experimental protocols for its synthesis and analysis, based on established chemical methodologies for analogous compounds.

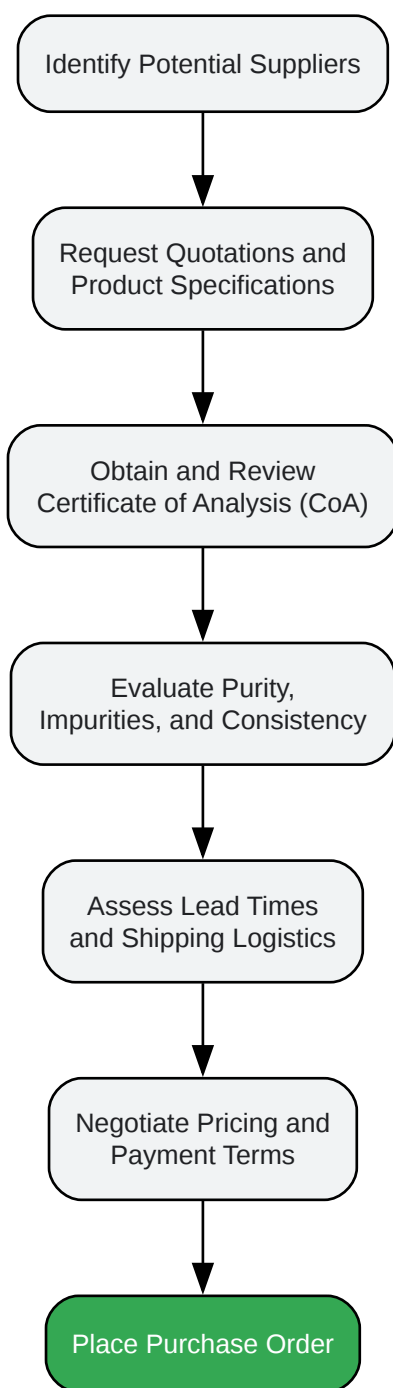
## Commercial Suppliers

Sourcing of 2-amino-3-mercapto-1-propanol is primarily concentrated among manufacturers and distributors in Asia. Researchers and procurement managers will need to engage directly with these companies to obtain specific product specifications, certificates of analysis, and pricing information.

Supplier Name	Location	Contact Information (where available)
ITIC MEDCHEM(SUZHOU) CO.,LTD.	Suzhou, China	Email: --INVALID-LINK--, Phone: 0512-68323967, 18015559028[1][2]
Shanghai Haohong Pharmaceutical Co., Ltd.	Shanghai, China	Email: --INVALID-LINK--, Phone: 400-8210725[1][3]
Suzhou ARTK Medchem Co., Ltd.	Suzhou, China	Email: --INVALID-LINK--, Phone: +86-512-68323658, +86-18168183658[1][4]
Dayang Chem (Hangzhou) Co., Ltd.	Hangzhou, China	Email: --INVALID-LINK--[5]
Shanghai Hanhong Scientific Co., Ltd.	Shanghai, China	Not readily available[2]
YuChen Biological Medicine	China	Email: --INVALID-LINK--, Phone: 0535-7295056, 15692356085[1]
Achemica	Global	Inquiry required via platform[6]

## Supplier Selection Workflow

A systematic approach is crucial when selecting a supplier for a critical raw material. The following workflow outlines the key steps from initial identification to final procurement.



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**Figure 1.** A logical workflow for the selection and procurement of a chemical supplier.

## Hypothetical Experimental Protocols

The following sections provide detailed, albeit hypothetical, experimental protocols for the synthesis and analysis of 2-amino-3-mercapto-1-propanol. These are based on established chemical principles for similar molecules and should be adapted and optimized by qualified personnel in a laboratory setting.

## Synthesis of 2-Amino-3-mercapto-1-propanol from Serine Methyl Ester

This synthetic route involves the conversion of a readily available starting material, serine methyl ester, through a multi-step process.

### Step 1: Protection of the Amine and Hydroxyl Groups

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve serine methyl ester hydrochloride in dichloromethane (DCM).
- **Base Addition:** Cool the solution to 0°C in an ice bath and add triethylamine (2.2 equivalents) dropwise.
- **Protection:** Add di-tert-butyl dicarbonate (Boc)<sub>2</sub>O (1.1 equivalents) for the protection of the amine group and tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents) along with imidazole (1.2 equivalents) for the protection of the hydroxyl group.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-16 hours.
- **Workup:** Quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel.

### Step 2: Reduction of the Ester to the Alcohol

- **Reaction Setup:** Dissolve the purified, protected serine derivative in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

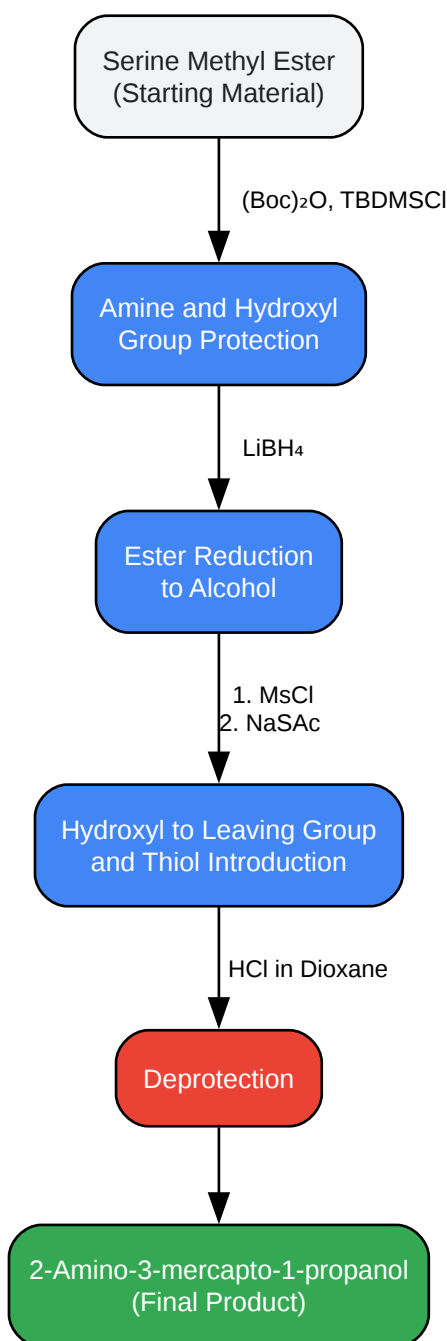
- Reduction: Cool the solution to 0°C and add lithium borohydride ( $\text{LiBH}_4$ ) (1.5 equivalents) portion-wise.
- Reaction: Stir the reaction at 0°C for 2-4 hours, monitoring by thin-layer chromatography (TLC).
- Workup: Carefully quench the reaction by the slow addition of water, followed by 1M HCl. Extract the product with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

### Step 3: Conversion of the Hydroxyl to a Leaving Group and Thiol Introduction

- Mesylation: Dissolve the protected amino alcohol in DCM, cool to 0°C, and add triethylamine (1.5 equivalents) followed by methanesulfonyl chloride (1.2 equivalents). Stir for 1-2 hours.
- Thiolation: In a separate flask, prepare a solution of sodium thioacetate ( $\text{NaSAc}$ ) (2.0 equivalents) in dimethylformamide (DMF). Add the mesylated intermediate to this solution.
- Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours.
- Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate.

### Step 4: Deprotection

- Acidic Deprotection: Dissolve the protected thioacetate derivative in a solution of 4M HCl in dioxane.
- Reaction: Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).
- Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
- Final Product: The resulting hydrochloride salt of 2-amino-3-mercapto-1-propanol can be used as is or neutralized with a suitable base.



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**Figure 2.** A simplified workflow for the hypothetical synthesis of 2-amino-3-mercapto-1-propanol.

## Analytical Protocol: Purity Determination by HPLC

This protocol outlines a method for determining the purity of 2-amino-3-mercapto-1-propanol using reverse-phase high-performance liquid chromatography (HPLC) with UV detection after derivatization.

### 1. Instrumentation and Reagents

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Derivatizing agent: o-Phthaldialdehyde (OPA) solution with a thiol, such as N-acetyl-L-cysteine.
- Borate buffer (pH 9.5).
- Sample of 2-amino-3-mercapto-1-propanol.
- Acetonitrile, water (HPLC grade).

### 2. Sample Preparation and Derivatization

- Accurately weigh and dissolve a small amount of 2-amino-3-mercapto-1-propanol in a diluent (e.g., water or a mild buffer) to a known concentration (e.g., 1 mg/mL).
- In a small vial, mix an aliquot of the sample solution with the borate buffer and the OPA/thiol derivatizing reagent.
- Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at room temperature before injection into the HPLC system.

### 3. HPLC Conditions

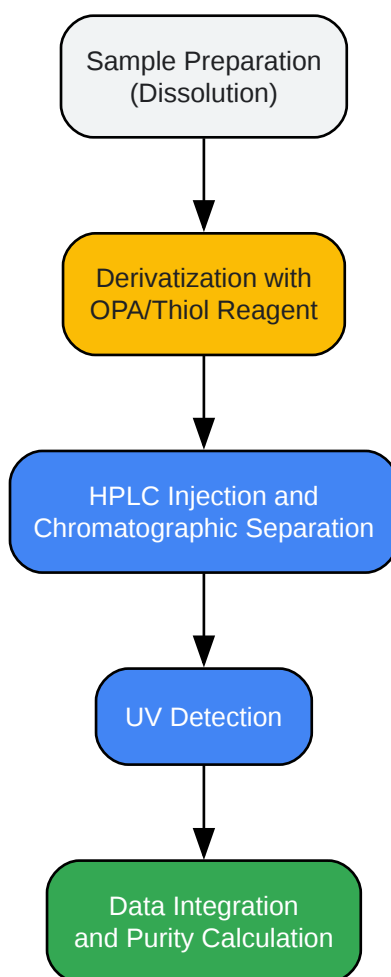
- Flow Rate: 1.0 mL/min.

- Injection Volume: 10  $\mu$ L.
- Column Temperature: 30°C.
- UV Detection Wavelength: 337 nm (typical for OPA derivatives).
- Gradient Elution:
  - 0-5 min: 5% B
  - 5-25 min: 5% to 95% B (linear gradient)
  - 25-30 min: 95% B (hold)
  - 30-31 min: 95% to 5% B (linear gradient)
  - 31-35 min: 5% B (equilibration)

#### 4. Data Analysis

- Integrate the peak area of the derivatized 2-amino-3-mercapto-1-propanol.
- Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%.





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**Figure 3.** A workflow for the analytical purity determination of 2-amino-3-mercapto-1-propanol by HPLC.

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Address: 3281 E Guasti Rd  
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